molecular formula C20H15ClFN5O2S B11263003 N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11263003
M. Wt: 443.9 g/mol
InChI Key: OKNSVOQIZMFSHT-UHFFFAOYSA-N
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Description

N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or functional groups .

Scientific Research Applications

N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-CHLOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, its inhibition of carbonic anhydrase can result in reduced production of bicarbonate ions, affecting physiological processes such as respiration and acid-base balance . Additionally, its interaction with cholinesterase can lead to increased levels of acetylcholine, influencing neurotransmission and muscle contraction .

Properties

Molecular Formula

C20H15ClFN5O2S

Molecular Weight

443.9 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C20H15ClFN5O2S/c21-13-4-2-6-15(10-13)24-19(29)18(28)23-8-7-16-11-30-20-25-17(26-27(16)20)12-3-1-5-14(22)9-12/h1-6,9-11H,7-8H2,(H,23,28)(H,24,29)

InChI Key

OKNSVOQIZMFSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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